

Guanfacine Hydrochloride: A Comprehensive Technical Guide on Solubility and Stability

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Compound of Interest

Compound Name: *Guanofuracin*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of guanfacine hydrochloride, focusing on its solubility and stability. The information presented is curated for researchers, scientists, and professionals involved in drug development and formulation. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical procedures. Visual diagrams generated using Graphviz (DOT language) illustrate critical pathways and workflows.

Solubility Profile

Guanfacine hydrochloride, a centrally acting alpha-2A adrenergic receptor agonist, is described as a white to off-white powder.^{[1][2]} Its solubility is a critical factor in its formulation and bioavailability. The compound is generally characterized as sparingly soluble in water, methanol, and ethanol, and slightly soluble in acetone.^{[1][2]}

Aqueous and pH-Dependent Solubility

The solubility of guanfacine hydrochloride is significantly influenced by the pH of the aqueous medium.^{[1][3]} As a weakly basic drug with a pKa of 7.69, its solubility increases in acidic environments.^[1]

Table 1: Solubility of Guanfacine Hydrochloride in Aqueous Media

Solvent/Medium	pH	Solubility (mg/mL)	Reference
Water	Neutral	0.163	[3]
0.1 N Hydrochloric Acid	1.2	0.420	[1][3]
Acetate Buffer	4.5	1.265	[1][3]
Phosphate Buffer	6.8	1.302	[1][3]
Phosphate Buffered Saline (PBS)	7.2	~10	[4]

Solubility in Organic Solvents

Guanfacine hydrochloride exhibits solubility in various organic solvents, which is pertinent for analytical method development and certain formulation approaches.

Table 2: Solubility of Guanfacine Hydrochloride in Organic Solvents

Solvent	Solubility (mg/mL)	Reference
Ethanol	~25	[4]
Dimethyl Sulfoxide (DMSO)	≥30	[4][5]
Dimethylformamide (DMF)	~30	[4]
Methanol	>30	[6]
Acetone	Slightly soluble	[1][2]

Stability Profile

The stability of guanfacine hydrochloride is a crucial parameter for determining its shelf-life and ensuring the safety and efficacy of its pharmaceutical formulations. Forced degradation studies have been conducted under various stress conditions to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.[1][7][8]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. Guanfacine hydrochloride has been subjected to hydrolysis, oxidation, photolysis, and thermal stress as per the International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[7\]](#)

Table 3: Summary of Forced Degradation Studies on Guanfacine Hydrochloride

Stress Condition	Reagent/ Condition	Temperature	Duration	Observations	Degradation Products	Reference
Acid Hydrolysis	1 N HCl	80°C	3 hours	Sensitive, significant degradation.	DP2 (major, 1.06%)	[1]
Alkaline Hydrolysis	1 N NaOH	80°C	2 hours	Highly sensitive, significant degradation.	DP2 (major, 11.11%)	[1]
Neutral Hydrolysis	Water	Room Temperature	5 hours	Slight degradation.	DP2 (0.42%)	[1]
Oxidative Degradation	30% H ₂ O ₂	Room Temperature	5 hours	Slight degradation.	DP2 (0.36%)	[1]
Thermal Degradation	Dry Hot Air Oven	-	-	Stable.	No degradation observed.	[1] [7]
Photolytic Degradation	Photostability Chamber	-	-	Stable.	No degradation observed.	[1] [7]

DP2 is a major degradation product identified in the studies.^[1]

It is important to note that guanfacine hydrochloride in solution is found to degrade at higher pH values.^[9] At pH 6.8 and 7.5, the assay values of guanfacine dropped to 86.3% and 84% respectively after 16 hours, with one of the major impurities being 2,6-dichlorophenyl acetic acid.^[9] This highlights the critical need to control the pH of liquid formulations to prevent degradation.^[9]

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of guanfacine hydrochloride in various media involves the following steps:

- **Sample Preparation:** An excess amount of guanfacine hydrochloride is added to the solvent of interest (e.g., water, 0.1N HCl, acetate buffer pH 4.5, phosphate buffer pH 6.8).^[3]
- **Equilibration:** The mixture is kept at a constant temperature (e.g., room temperature) for a sufficient period (e.g., 48 hours) with occasional shaking to ensure equilibrium is reached.^[3]
- **Separation:** The undissolved solid is separated from the solution by centrifugation or filtration.
- **Analysis:** The concentration of guanfacine hydrochloride in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.^[3]

Forced Degradation Study Protocol

The following protocol is a representative example of a forced degradation study for guanfacine hydrochloride, conducted to establish a stability-indicating analytical method.^[1]

- **Preparation of Stock Solution:** A stock solution of guanfacine hydrochloride is prepared at a concentration of 0.50 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile in a 30:70 v/v ratio).^[1]
- **Acid Hydrolysis:** To 1 mL of the stock solution, 1 mL of 1 N HCl is added. The mixture is heated at 80°C for 3 hours. After cooling, the solution is neutralized with 1 N NaOH.^[1]

- Alkaline Hydrolysis: To 1 mL of the stock solution, 1 mL of 1 N NaOH is added. The mixture is heated at 80°C for 2 hours. After cooling, the solution is neutralized with 1 N HCl.[1]
- Neutral Hydrolysis (Water Degradation): 5 mL of water is added to the appropriate amount of guanfacine hydrochloride to achieve the target concentration. The solution is kept at room temperature for 5 hours.[1]
- Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 30% H₂O₂ is added. The solution is kept at room temperature for 5 hours.[1]
- Thermal Degradation: The solid drug substance is kept in a dry hot air oven.
- Photolytic Degradation: The drug substance is exposed to light in a photostability chamber.
- Sample Analysis: All stressed samples are diluted with the diluent to the initial concentration and analyzed by a validated stability-indicating UHPLC method.[1]

Stability-Indicating UHPLC Method

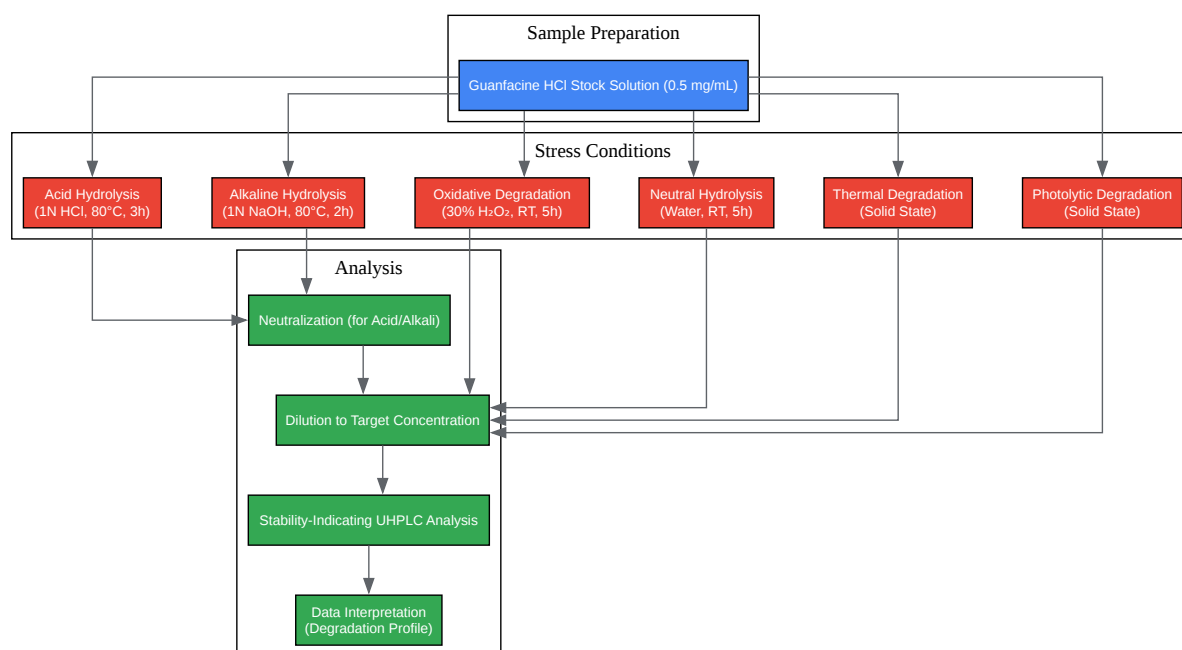
A common analytical method for assessing the stability of guanfacine hydrochloride is a reverse-phase ultra-high-performance liquid chromatography (UHPLC) method.[1]

- Column: Shimadzu, Shimpack GIST, C18, (100 × 2.1) mm, 3.0 µm.[1]
- Mobile Phase A: 0.1% orthophosphoric acid in water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: A gradient elution program is used.
- Flow Rate: 0.3 mL/min.[1]
- Detection: UV detection at 210 nm.[1]

Visualizations

Logical Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies on guanfacine hydrochloride.

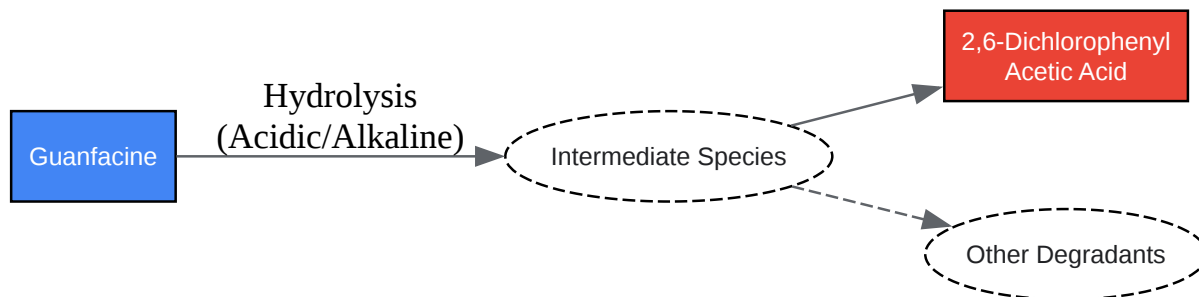


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Caption: Workflow for Forced Degradation Studies of Guanfacine HCl.

Proposed Degradation Pathway under Hydrolytic Stress

Based on the identification of 2,6-dichlorophenyl acetic acid as a major degradation product, a simplified degradation pathway under hydrolytic conditions is proposed.



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Caption: Proposed Hydrolytic Degradation Pathway of Guanfacine.

Conclusion

This technical guide provides a detailed summary of the solubility and stability of guanfacine hydrochloride, crucial for its development into safe and effective pharmaceutical products. The data indicates that while guanfacine hydrochloride's solubility is pH-dependent, its stability is significantly compromised under alkaline and, to a lesser extent, acidic conditions. It is stable under thermal and photolytic stress. The provided experimental protocols and the stability-indicating analytical method serve as a valuable resource for researchers in the field. A thorough understanding of these properties is paramount for the formulation of robust and stable dosage forms of guanfacine hydrochloride.

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